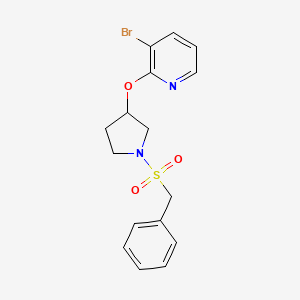![molecular formula C22H22S2 B2880892 1-Methyl-4-[(4-{[(4-methylphenyl)sulfanyl]methyl}benzyl)sulfanyl]benzene CAS No. 53431-62-2](/img/structure/B2880892.png)
1-Methyl-4-[(4-{[(4-methylphenyl)sulfanyl]methyl}benzyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if it’s a common compound .
Synthesis Analysis
This involves the study of how the compound can be synthesized from other compounds. It includes the reactants, conditions, and steps needed for the synthesis .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound can undergo, including its reactivity and the conditions needed for these reactions .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Metal–Organic Frameworks (MOFs)
Research has shown the utility of compounds related to "1-Methyl-4-[(4-{[(4-methylphenyl)sulfanyl]methyl}benzyl)sulfanyl]benzene" in the construction of metal–organic frameworks (MOFs). For instance, Dai et al. (2009) designed and synthesized flexible dicarboxylate ligands that can adopt syn or anti conformations. These ligands were used to assemble copper ions into MOFs with varying structures, demonstrating the impact of substituent positions on the formation of complex metal–organic systems (Dai et al., 2009).
Photocatalysis
In the realm of photocatalysis, Yan et al. (2018) explored the photoredox-catalyzed cascade annulation of compounds structurally similar to "this compound" with sulfonyl chlorides. This process led to the synthesis of benzothiophenes and benzoselenophenes at ambient temperatures, showcasing an innovative approach to constructing heterocyclic compounds with potential applications in materials science and pharmacology (Yan et al., 2018).
Polymeric Materials
Research on polyimides derived from thiophenyl-substituted benzidines, which share a structural motif with "this compound," has shown their potential in creating transparent materials with high refractive indices and small birefringence. This indicates their suitability for applications in optoelectronic devices and other areas where materials with specific optical properties are required (Tapaswi et al., 2015).
Corrosion Inhibition
In the field of corrosion science, compounds structurally similar to "this compound" have been investigated as corrosion inhibitors. Behpour et al. (2009) studied the efficacy of Schiff bases derived from such compounds in inhibiting mild steel corrosion in acidic media, demonstrating their potential in protecting industrial materials against corrosive environments (Behpour et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,4-bis[(4-methylphenyl)sulfanylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22S2/c1-17-3-11-21(12-4-17)23-15-19-7-9-20(10-8-19)16-24-22-13-5-18(2)6-14-22/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVMGEHXEXVRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)CSC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
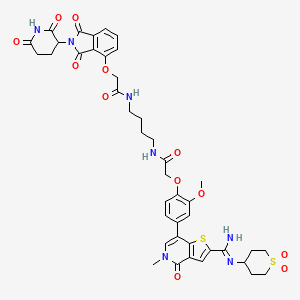
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880812.png)
![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)
![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)
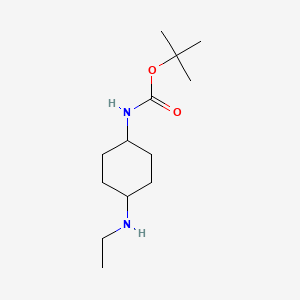

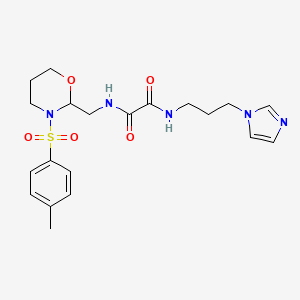

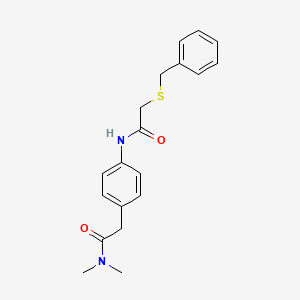

![2-Chloro-1-[4-(4-chloro-1-methylpyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)


